molecular formula C5H10ClNO2 B1386669 (S)-Pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1124369-40-9

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1386669
CAS No.: 1124369-40-9
M. Wt: 151.59 g/mol
InChI Key: OYCLYMMIZJWYJG-WCCKRBBISA-N
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Description

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that plays a significant role in various chemical and biological processes. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The process begins with the chiral precursor, (S)-Pyrrolidine-3-carboxylic acid.

    Hydrochloride Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This reaction is usually carried out in an aqueous or alcoholic solution to ensure complete dissolution and reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.

    Purification: The product is purified through crystallization or recrystallization to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (S)-Pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Halides, alkoxides, or amines.

Major Products: The major products formed from these reactions include substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors in the body, influencing various biochemical pathways.

    Pathways Involved: It can modulate neurotransmitter levels, affecting neurological functions and potentially providing therapeutic benefits in conditions like depression and anxiety.

Comparison with Similar Compounds

    ®-Pyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, with different biological activities.

    Pyrrolidine-2-carboxylic acid hydrochloride: A structural isomer with distinct chemical properties and applications.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(3S)-pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLYMMIZJWYJG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656410
Record name (3S)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124369-40-9
Record name (3S)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Pyrrolidine-3-carboxylic acid hydrochloride
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(S)-Pyrrolidine-3-carboxylic acid hydrochloride
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